Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Overview
Description
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features an indole ring system with an amino group at the second position and a carboxylate ester group at the third position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tryptophan or its derivatives as the starting material.
Reaction Steps: The process involves several steps, including the protection of amino groups, esterification, and cyclization to form the indole ring.
Conditions: Reactions are often carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified using crystallization, distillation, or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions at different positions on the indole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction Products: Reduced amines such as 2-aminoindole.
Substitution Products: Substituted indoles with different functional groups.
Mechanism of Action
Target of Action
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body . They play a significant role in cell biology and have been used in the treatment of cancer cells and microbes .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a .
Action Environment
It is known that the efficacy of indole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Scientific Research Applications
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 3-amino-1H-indole-2-carboxylate: Similar structure but with the amino group at the third position.
Indole-3-carboxylic acid: A related compound without the ester group.
Uniqueness: Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLNURJTFOWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718820 | |
Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-59-6 | |
Record name | 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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